molecular formula C20H15BrCl2N2O4 B11563612 2-(2-Bromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide

2-(2-Bromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B11563612
M. Wt: 498.1 g/mol
InChI Key: ZPWVVHCDEYCXEV-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, methoxy, dichlorophenyl, and furan groups. Its synthesis and reactivity make it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-bromo-4-methoxyphenol with an appropriate acylating agent to form the corresponding ester. This ester is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the condensation of the hydrazide with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, methoxy, and dichlorophenyl groups could influence its binding affinity and specificity. Further studies would be needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyacetophenone: A related compound with a simpler structure, often used as a precursor in organic synthesis.

    2-Bromo-4-methoxyphenol: Another similar compound, used in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Uniqueness

2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both bromine and dichlorophenyl groups, along with the furan ring, makes it a versatile compound for various research fields.

Properties

Molecular Formula

C20H15BrCl2N2O4

Molecular Weight

498.1 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H15BrCl2N2O4/c1-27-13-3-7-19(16(21)9-13)28-11-20(26)25-24-10-14-4-6-18(29-14)15-5-2-12(22)8-17(15)23/h2-10H,11H2,1H3,(H,25,26)/b24-10+

InChI Key

ZPWVVHCDEYCXEV-YSURURNPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.